molecular formula C10H8BrNO B13032083 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile

5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B13032083
M. Wt: 238.08 g/mol
InChI Key: MSTHUJRDMQVJGU-UHFFFAOYSA-N
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Description

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8BrNO It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products Formed

    Oxidation: Formation of 5-bromo-1-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

    Reduction: Formation of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile depends on its interaction with molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Similar structure but lacks the hydroxyl group.

    1-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile: Similar structure but lacks the bromine atom.

    5-Bromo-1-indanone: Similar structure but contains a carbonyl group instead of a nitrile group.

Uniqueness

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 1889288-20-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H8BrN, with a molecular weight of approximately 222.08 g/mol. The structure features a bromine atom and a hydroxyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H8BrN
Molecular Weight222.08 g/mol
CAS Number1889288-20-3
Purity>98%

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indene derivatives could inhibit the growth of breast cancer cells by modulating apoptosis-related proteins .

Antibacterial and Anti-inflammatory Effects

In addition to antitumor activity, indene derivatives have been evaluated for their antibacterial and anti-inflammatory properties. The presence of the bromine atom in the structure may enhance these effects by increasing the lipophilicity of the compound, facilitating better membrane penetration. In vitro studies have shown that such compounds can reduce inflammation markers and bacterial growth in various models .

The mechanisms by which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Modulation of signaling pathways : These compounds may affect pathways involved in cell survival and apoptosis.

Case Studies

Several studies have highlighted the biological activities of related indene derivatives:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that certain indene derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor effects .
  • Anti-inflammatory Research : Another research article indicated that indene-based compounds significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis, demonstrating potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

5-bromo-1-hydroxy-2,3-dihydroindene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTHUJRDMQVJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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